molecular formula C13H21NO B13249292 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13249292
M. Wt: 207.31 g/mol
InChI Key: IDUYKVFIUYWTAF-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C13H21NO This compound is characterized by the presence of a dimethylphenyl group attached to an ethylamino chain, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,4-dimethylphenylacetone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylmethcathinone (DMMC): A designer drug with similar structural features.

    1-(3,4-Dimethylphenyl)-2-methylaminopropan-1-ol: A related compound with a methyl group instead of a hydroxyl group.

Uniqueness

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-11(3)8-15/h5-7,11-12,14-15H,8H2,1-4H3

InChI Key

IDUYKVFIUYWTAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(C)CO)C

Origin of Product

United States

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